(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core. Key structural features include:
- 5-(3-Methoxybenzylidene) substituent: A methoxy group at the meta position of the benzylidene moiety.
- 2-(4-Methylphenyl) group: A para-methyl-substituted aryl group at position 2.
- (5E)-configuration: The double bond in the benzylidene group adopts an E-geometry, influencing molecular packing and intermolecular interactions .
Molecular Formula: C20H17N3O3S
Molecular Weight: 379.4 g/mol
CAS Registry Number: 606953-72-4 .
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3O2S/c1-12-6-8-14(9-7-12)17-20-19-22(21-17)18(23)16(25-19)11-13-4-3-5-15(10-13)24-2/h3-11H,1-2H3/b16-11+ |
InChI Key |
YCWGPUNEIPMKKC-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 3-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiosemicarbazide in the presence of a suitable catalyst to form the thiazolotriazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
This compound features a thiazole and triazole ring system along with a benzylidene moiety. Its molecular formula is and it possesses significant functional groups like methoxy and methylphenyl which enhance its biological activity and solubility. The presence of these groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds with similar thiazole and triazole structures exhibit notable antimicrobial activities. For example, derivatives of triazoles have been shown to possess antifungal properties, while thiazoles are often associated with antibacterial effects. Preliminary studies suggest that (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may also demonstrate these properties, warranting further investigation into its efficacy against various pathogens.
Anticancer Activity
The benzylidene moiety is known to enhance the anticancer potential of compounds. Similar structures have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Early-stage research on this compound indicates promising results in inhibiting tumor growth in vitro .
Study 1: Antimicrobial Activity Evaluation
In a study assessing the antimicrobial efficacy of thiazole-triazole derivatives, This compound was tested against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner in breast cancer cells. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptosis. This study highlights the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, leading to changes in cell signaling and function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Substituents, Yields, and Melting Points
Key Observations :
- Methoxy vs. Fluoro Substituents : Ortho-substituted methoxy (2b) has a higher melting point (196–198°C) than ortho-fluoro (2a: 192–193°C), likely due to stronger intermolecular interactions from the electron-donating methoxy group .
- Amino Substituents: Compounds with amino groups (e.g., 5a, 5d) exhibit higher melting points (>239°C), attributed to hydrogen bonding .
- Dimethoxy Analogue (Ev17) : The 2,3-dimethoxybenzylidene derivative shares the 4-methylphenyl group with the target compound but lacks reported melting point data .
Challenges :
Spectral Characterization
Table 2: NMR Data for Selected Analogues
Inference for Target Compound :
- The 3-methoxy group would produce a singlet near δ 3.8–3.9 (OCH3).
- The 4-methylphenyl group would show a singlet at δ ~2.4 (CH3) and aromatic protons as doublets (J ≈ 8.5 Hz) .
Biological Activity
The compound (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both thiazole and triazole ring systems, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₅N₃O₂S
- Molecular Weight : 349.4 g/mol
- CAS Number : 606953-60-0
The presence of functional groups such as methoxy and methylphenyl enhances the compound's solubility and reactivity, making it a candidate for various biochemical applications.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Thiazole and triazole derivatives are commonly reported to possess antibacterial and antifungal properties.
- Cytotoxic Effects : Some studies have shown that related compounds can induce cytotoxicity in cancer cell lines.
- Tyrosinase Inhibition : The compound may affect melanogenesis by inhibiting tyrosinase activity, which is crucial in melanin production.
Antimicrobial Activity
A study on triazole derivatives demonstrated their effectiveness against various microbial strains. The metal complexes of these derivatives showed enhanced antibacterial and antifungal activity compared to their parent compounds. This suggests that the thiazolo[3,2-b][1,2,4]triazole framework may contribute positively to antimicrobial efficacy .
Cytotoxicity Studies
Research focusing on similar thiazole derivatives revealed notable cytotoxic effects against melanoma cells. For instance, a derivative exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity towards melanoma cells compared to normal cells. This indicates the potential of thiazole derivatives as alternative chemotherapeutic agents .
| Compound | Cell Line Tested | Cytotoxic Effect (Fold Increase) |
|---|---|---|
| B9 | VMM917 (Melanoma) | 4.9 |
Tyrosinase Inhibition
The role of tyrosinase in melanogenesis makes it a target for skin-lightening agents. Compounds structurally similar to this compound have shown promising results as tyrosinase inhibitors. For example, certain analogs demonstrated lower IC₅₀ values against tyrosinase than established inhibitors like kojic acid .
| Compound | IC₅₀ Value (µM) | Comparison |
|---|---|---|
| Compound I | 5.0 ± 0.38 | Better than Kojic Acid |
Case Studies
Several case studies have highlighted the biological activities of compounds related to this compound:
- Melanoma Treatment : A derivative was tested for its ability to induce cell cycle arrest in melanoma cells while reducing melanin content significantly.
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against various bacterial strains with promising results indicating their potential as therapeutic agents.
Q & A
Q. What are the standard synthetic routes for preparing (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and an appropriate oxo-compound (e.g., 3-methoxybenzaldehyde) in a DMF-acetic acid solvent system. Sodium acetate acts as a base to deprotonate intermediates, while DMF enhances solubility. Reaction times of 2–4 hours under reflux (~100–120°C) yield the product, which is recrystallized from ethanol or DMF-ethanol mixtures for purification . Alternative methods include using substituted benzylidene precursors and optimizing stoichiometry to minimize side products .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700–1750 cm⁻¹, C=N at ~1600 cm⁻¹) and confirms the absence of unreacted starting materials .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) and confirms regioselectivity .
- Single-Crystal X-ray Diffraction : Provides definitive proof of stereochemistry (e.g., E/Z configuration) and hydrogen-bonding networks in the solid state. Parameters such as mean C–C bond distances (e.g., 0.004 Å) and R-factor values (e.g., 0.050) validate structural accuracy .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer: Contradictions in biological data (e.g., antimicrobial vs. antitumor efficacy) often arise from variations in assay conditions. To address this:
- Standardize Assay Protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies.
- Control Purity : Characterize compound purity via HPLC (>95%) to exclude confounding effects from impurities .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under identical nutrient media and incubation times. Adjust for solvent effects (e.g., DMSO concentration ≤1%) .
Q. What strategies elucidate the reaction mechanism for thiazolo-triazolone ring formation?
Methodological Answer: Mechanistic studies involve:
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., hydrazono-thiazolidinones) via column chromatography .
- Isotopic Labeling : Use ¹³C-labeled chloroacetic acid to track cyclization pathways via NMR.
- Computational Modeling : Apply DFT calculations to map energy barriers for key steps (e.g., nucleophilic attack of sulfur on the carbonyl group) .
Q. How do substituents on the benzylidene moiety influence the compound’s bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) analysis requires:
- Analog Synthesis : Prepare derivatives with electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (-OCH₃, -CH₃) groups at the benzylidene position .
- Biological Profiling : Test analogs in parallel assays (e.g., antifungal, anticancer) to correlate substituent effects with activity. For example, 3-methoxy groups enhance membrane permeability, while nitro groups improve DNA intercalation .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational predictions for this compound’s geometry?
Methodological Answer: Discrepancies often stem from:
- Solvent Effects : Crystallography captures solid-state conformations stabilized by hydrogen bonds (e.g., N–H···O interactions), while gas-phase DFT models ignore solvation .
- Dynamic Behavior : Flexible substituents (e.g., methoxy groups) adopt multiple conformations in solution, which are averaged in NMR but fixed in X-ray structures .
- Parameterization Errors : Validate computational methods using high-level theories (e.g., MP2 instead of B3LYP) and basis sets (e.g., 6-311++G**) .
Key Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
